molecular formula C18H18N2O4 B1611443 L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- CAS No. 158860-18-5

L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

Cat. No.: B1611443
CAS No.: 158860-18-5
M. Wt: 326.3 g/mol
InChI Key: XRZVCGIEHSZCNU-INIZCTEOSA-N
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Description

L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- is a derivative of the amino acid L-alanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- typically involves the protection of the amino group of L-alanine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action of L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-alanine from unwanted reactions during the synthesis process. This protection is crucial for the stepwise assembly of peptides, ensuring that only the desired peptide bonds are formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. This makes it particularly useful in the synthesis of peptides where precise control over the reaction conditions is required .

Properties

IUPAC Name

(2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZVCGIEHSZCNU-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473883
Record name 3-[(9H-fluoren-9-ylmethoxy) carbonyl]amino-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158860-18-5
Record name 3-[(9H-fluoren-9-ylmethoxy) carbonyl]amino-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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